molecular formula C21H26ClN3OS B2655675 N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride CAS No. 1215412-61-5

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride

Cat. No.: B2655675
CAS No.: 1215412-61-5
M. Wt: 403.97
InChI Key: BJGYVLLRQAXRIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Benzothiazole Research

Benzothiazole, first synthesized in the late 19th century, emerged as a foundational heterocyclic compound due to its unique electronic properties and structural adaptability. Early applications focused on industrial uses, such as vulcanization accelerators in rubber production and dyes like thioflavin. The mid-20th century marked a pivotal shift toward pharmacological exploration, driven by the discovery of benzothiazole’s bioactivity in natural products like firefly luciferin. By the 21st century, advances in synthetic chemistry enabled the development of derivatives with tailored substituents, paving the way for compounds such as N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride .

Structural Classification of this compound

This compound belongs to the class of benzothiazole sulfonamides , classified under the Standard Classification of Goods (SCG) code 29342048 for benzothiazole sulphenamides. Its molecular structure (C₂₁H₂₆ClN₃OS) comprises four distinct components:

  • Benzo[d]thiazole core : A bicyclic system fusing a benzene ring to a thiazole at the 4,5-positions, with a methyl group at the 6-position.
  • Dimethylaminoethyl group : A tertiary amine side chain enhancing solubility and potential receptor binding.
  • Phenylpropanamide moiety : A hydrophobic aromatic segment linked via a three-carbon chain, likely influencing membrane permeability.
  • Hydrochloride counterion : Improves stability and crystallinity for synthetic handling.

The planar benzothiazole ring facilitates π-π stacking interactions with biological targets, while substituents modulate electronic and steric properties.

Significance in Medicinal Chemistry Research

Benzothiazole derivatives are privileged scaffolds in drug design due to their affinity for diverse biological targets. This compound’s structural complexity suggests multi-target potential, possibly acting on:

  • Enzymes : Inhibition of kinases or proteases via the benzothiazole core’s electron-deficient thiazole ring.
  • Receptors : Interaction with G protein-coupled receptors (GPCRs) through the dimethylaminoethyl group’s cationic nature.
  • DNA/RNA : Intercalation or groove binding mediated by the planar aromatic system.

Recent studies highlight benzothiazoles’ roles in anticancer, antimicrobial, and neurodegenerative disease research, though this specific derivative remains undercharacterized.

Current State of Knowledge and Research Gaps

While benzothiazole derivatives are well-studied, data on This compound are limited to synthetic and preliminary pharmacological reports. Key gaps include:

  • Mechanistic Studies : Elucidating primary molecular targets and downstream pathways.
  • Structure-Activity Relationships (SAR) : Optimizing substituents to enhance potency and selectivity.
  • Pharmacokinetics : Assessing absorption, distribution, metabolism, and excretion (ADME) properties.
  • Toxicity Profiling : Addressing potential off-target effects common to benzothiazoles.

Future research should prioritize in vivo efficacy studies and computational modeling to refine this compound’s therapeutic potential.

Table 1: Molecular Properties of this compound

Property Value Source
Molecular Formula C₂₁H₂₆ClN₃OS
Molecular Weight 404.0 g/mol
CAS Registry Number 1215412-61-5
Classification Benzothiazole sulphenamide
Key Functional Groups Benzo[d]thiazole, tertiary amine, amide

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS.ClH/c1-16-9-11-18-19(15-16)26-21(22-18)24(14-13-23(2)3)20(25)12-10-17-7-5-4-6-8-17;/h4-9,11,15H,10,12-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGYVLLRQAXRIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)CCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride typically involves multiple steps:

  • Formation of the Benzo[d]thiazole Ring: : The synthesis begins with the preparation of the 6-methylbenzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

  • Attachment of the Dimethylaminoethyl Group: : The next step involves the alkylation of the benzo[d]thiazole ring with 2-chloro-N,N-dimethylethylamine. This reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution.

  • Formation of the Phenylpropanamide Backbone: : The final step is the coupling of the intermediate with 3-phenylpropanoic acid or its derivative. This can be done using standard amide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

  • Hydrochloride Salt Formation: : The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ether.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors for better control of reaction conditions and the use of more cost-effective reagents and solvents. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones in the benzo[d]thiazole ring.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.

  • Substitution: : The dimethylaminoethyl group can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like thiols or amines

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study cellular processes. Its ability to interact with biological molecules makes it a valuable tool for investigating the mechanisms of action of various biological pathways.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Researchers may investigate its activity against certain diseases or its ability to modulate biological targets.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethyl group may facilitate binding to receptors or enzymes, while the benzo[d]thiazole and phenylpropanamide moieties contribute to the overall binding affinity and specificity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparative Overview of Structural Analogs

Compound Name (Reference) Benzothiazole Substituent Amide Chain Substituent Molecular Weight (g/mol) Key Features
Target Compound 6-methyl 2-(dimethylamino)ethyl ~435.98* Balanced lipophilicity/basicity
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide HCl 6-fluoro 3-(dimethylamino)propyl ~449.00 Enhanced electronegativity
SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl) N/A (quinoline core) 3-(dimethylamino)propyl 309.79 Quinoline-based, hydroxyl group
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide 6-CF₃ 2-(4-methoxyphenyl)acetamide ~412.38 Strong electron-withdrawing group
N-(5,6-methylenedioxybenzothiazole-2-yl)-2-chloroacetamide 5,6-methylenedioxy 2-chloroacetamide ~296.74 Dioxolane ring, chloro-substitution

*Calculated based on formula C₂₂H₂₇ClN₄OS.

Substituent Effects on Benzothiazole Core

  • 6-Fluoro () : Fluorine introduces electronegativity, which may improve target binding but reduce metabolic stability due to increased susceptibility to oxidation .
  • 6-Trifluoromethyl () : The CF₃ group is strongly electron-withdrawing, likely altering electronic distribution and binding affinity at receptor sites .

Amide Chain Modifications

  • 2-(Dimethylamino)ethyl (Target): The ethyl chain with a terminal dimethylamino group balances hydrophilicity and basicity, favoring solubility in physiological conditions.
  • 3-(Dimethylamino)propyl (): A longer propyl chain may increase membrane permeability but reduce aqueous solubility compared to the ethyl analog .

Pharmacological Implications

  • Methyl vs. Fluoro/CF₃ : Methyl’s electron-donating nature may favor interactions with hydrophobic pockets, whereas CF₃ could enhance binding to polar residues .
  • Amide Chain Length : Shorter chains (e.g., ethyl in the target) may improve bioavailability over longer chains (e.g., propyl in ) due to reduced molecular volume .

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is a synthetic compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant studies.

Chemical Structure and Properties

The compound's molecular formula is C17H20ClN3OSC_{17}H_{20}ClN_3OS with a molecular weight of approximately 381.94 g/mol. The structure features a benzo[d]thiazole moiety, a dimethylaminoethyl substituent, and a phenylpropanamide backbone, which contribute to its solubility and pharmacological properties.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antitumor Activity : Some derivatives show significant inhibitory effects on cancer cell lines, suggesting potential as anticancer agents.
  • Antimicrobial Properties : The compound may possess antibacterial and antifungal activities, making it a candidate for treating infections.
  • Anti-inflammatory Effects : Studies indicate that it may reduce inflammation markers, providing therapeutic benefits in inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the dimethylamino group enhances solubility and bioavailability, while modifications to the phenyl or thiazole rings can influence potency and selectivity against specific biological targets.

Synthesis

The synthesis typically involves multi-step reactions that ensure high yield and purity. Key steps include:

  • Formation of the Benzo[d]thiazole Moiety : This can involve cyclization reactions starting from appropriate precursors.
  • Amidation : The introduction of the dimethylaminoethyl group is achieved through amidation reactions with suitable amines.
  • Purification : Final purification steps often include recrystallization or chromatography to isolate the hydrochloride salt form.

Case Studies and Research Findings

  • Anticancer Activity : A study conducted on various derivatives indicated that modifications to the benzo[d]thiazole ring significantly increased cytotoxicity against breast cancer cell lines (MCF-7). The most potent derivative showed IC50 values in the low micromolar range.
  • Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for Staphylococcus aureus.
  • Inflammatory Response Modulation : An experiment assessing nitric oxide production in macrophages indicated that treatment with this compound reduced LPS-induced NO release by approximately 50%, suggesting anti-inflammatory properties.

Data Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntitumorMCF-7 (breast cancer)Low µM
AntibacterialStaphylococcus aureus32 µg/mL
Anti-inflammatoryMacrophages50% reduction in NO

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.